
2-Cyclohexyl-4,5-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclohexyl-4,5-difluoroaniline is an organic compound with the molecular formula C₁₂H₁₅F₂N It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by cyclohexyl and fluorine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclohexyl-4,5-difluoroaniline typically involves the reaction of 2,4,5-trichloronitrobenzene with a fluorinating agent to form 2,4-difluoro-5-chloronitrobenzene. This intermediate is then hydrogenated to yield the desired aniline derivative . The reaction conditions often require a catalyst, such as palladium on carbon, and hydrogen gas under controlled temperature and pressure.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced fluorinating agents and catalysts can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyclohexyl-4,5-difluoroaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can further modify the aniline group or reduce any nitro groups present in intermediates.
Substitution: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.
Aplicaciones Científicas De Investigación
2-Cyclohexyl-4,5-difluoroaniline has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-Cyclohexyl-4,5-difluoroaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The cyclohexyl group may also influence the compound’s hydrophobicity and overall molecular conformation, affecting its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluoroaniline: A simpler analog with only fluorine substitutions on the benzene ring.
3,5-Difluoroaniline: Another difluoroaniline isomer with different substitution patterns.
2-Fluoroaniline: Contains a single fluorine atom on the benzene ring.
Uniqueness
2-Cyclohexyl-4,5-difluoroaniline is unique due to the presence of both cyclohexyl and fluorine groups, which impart distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H15F2N |
|---|---|
Peso molecular |
211.25 g/mol |
Nombre IUPAC |
2-cyclohexyl-4,5-difluoroaniline |
InChI |
InChI=1S/C12H15F2N/c13-10-6-9(12(15)7-11(10)14)8-4-2-1-3-5-8/h6-8H,1-5,15H2 |
Clave InChI |
KEAUPWXHBLCAOY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC(=C(C=C2N)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


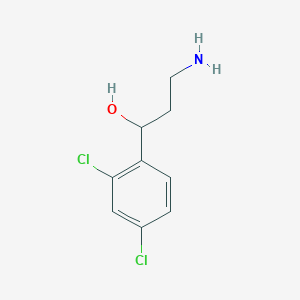
![3-methyl-1,1-dioxo-4H-thieno[3,2-e][1,2,4]thiadiazine-6-carboxylic acid](/img/structure/B13196510.png)


![4-(1-Ethoxyethenyl)-2-(2-methylpropyl)imidazo[1,5-a]pyrimidine-8-carboxamide](/img/structure/B13196515.png)
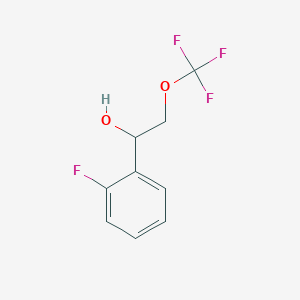
![{6-Methyl-1,7-dioxaspiro[4.4]nonan-2-yl}methanol](/img/structure/B13196523.png)
![{5H,7H-furo[3,4-d]pyrimidin-2-yl}hydrazine](/img/structure/B13196524.png)
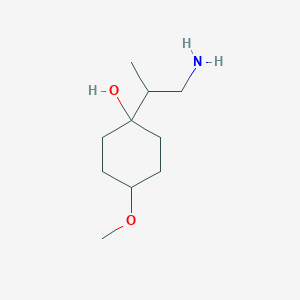
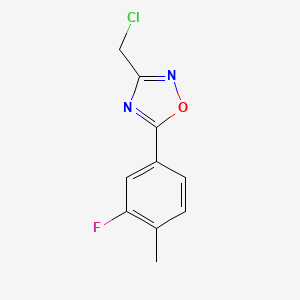
![1-[1-(Aminomethyl)cyclopropyl]-2-ethylcyclopentan-1-ol](/img/structure/B13196561.png)
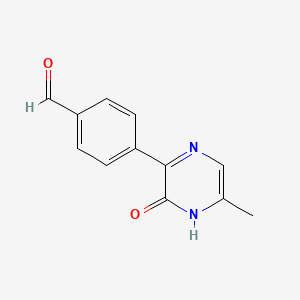
![N-[(4-bromothiophen-3-yl)methyl]cyclopropanamine](/img/structure/B13196593.png)

